HBV Replication Inhibition: Alamifovir Prodrug (MCC‑478) Demonstrates 15‑Fold Higher Potency than Lamivudine
In transiently transfected human hepatoma cells, the alamifovir prodrug (MCC‑478) exhibits an EC50 of 0.027 µM against wild‑type HBV, whereas lamivudine requires approximately 0.4 µM, yielding a ∼15‑fold potency advantage for alamifovir [1]. This in‑vitro cell‑culture finding establishes a clear quantitative differentiation for the scaffold from which Alamifovir PM is derived, underlining the value of the 4‑methoxyphenylthio‑purine core for designing high‑affinity HBV inhibitors.
| Evidence Dimension | EC50 against wild‑type HBV in human hepatoma cells |
|---|---|
| Target Compound Data | Alamifovir prodrug (MCC‑478) EC50 = 0.027 µM |
| Comparator Or Baseline | Lamivudine EC50 ≈ 0.4 µM |
| Quantified Difference | ∼15‑fold lower EC50 (higher potency) for alamifovir prodrug |
| Conditions | Transient transfection of full‑length HBV DNA into human hepatoma cells; Southern blot hybridization readout |
Why This Matters
Procurement of Alamifovir PM as the core scaffold supports the discovery of next‑generation prodrugs that aim to replicate or exceed this substantial potency advantage over the first‑line standard lamivudine.
- [1] Ono‑Nita SK, Kato N, Shiratori Y, Lan KH, Yoshida H, Carrilho FJ, Omata M. Novel nucleoside analogue MCC‑478 (LY582563) is effective against wild‑type or lamivudine‑resistant hepatitis B virus. Antimicrob Agents Chemother. 2002;46(8):2602‑2605. doi:10.1128/AAC.46.8.2602‑2605.2002. View Source
